NRA-0160

Dopamine D4 receptor Receptor binding Selectivity profiling

Researchers requiring selective D4 receptor blockade without confounding D2 or 5-HT2A activity face limited tool compound options. NRA-0160 solves this with >20,000-fold selectivity for D4.2 over D2L (Ki: 0.5 nM vs. >10,000 nM). • Reverses MAP-induced inhibition in A10 dopamine neurons (ED50: 0.5-1.0 mg/kg i.v.) with functional outcomes distinct from L-745,870. • Induces Fos immunoreactivity restricted to medial prefrontal cortex-no striatal activation at 10-30 mg/kg i.p., unlike haloperidol or clozapine. • Serves as validated negative control in PCP-induced behavioral assays (no attenuation of hyperlocomotion, stereotypy, or glutamate release up to 3 mg/kg). Supplied as ≥98% purity solid with full analytical documentation. In stock for immediate global shipment.

Molecular Formula C24H23F2N3OS
Molecular Weight 439.5 g/mol
Cat. No. B1662776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNRA-0160
Synonyms2-carbamoyl-4-(4-fluorophenyl)-5-(2-(4-(3-fluorobenzylidene)piperidine-1-yl)ethyl)thiazole
NRA 0160
NRA0160
Molecular FormulaC24H23F2N3OS
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1=CC2=CC(=CC=C2)F)CCC3=C(N=C(S3)C(=O)N)C4=CC=C(C=C4)F
InChIInChI=1S/C24H23F2N3OS/c25-19-6-4-18(5-7-19)22-21(31-24(28-22)23(27)30)10-13-29-11-8-16(9-12-29)14-17-2-1-3-20(26)15-17/h1-7,14-15H,8-13H2,(H2,27,30)
InChIKeyQESXTNJNPLVEOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NRA-0160: Selective D4 Antagonist


NRA-0160 (2-Carbamoyl-4-(4-fluorophenyl)-5-[2-[4-(3-fluorobenzylidene)piperidin-1-yl]ethyl]thiazole, CAS 204718-47-8) is a thiazole-based small molecule developed as a selective antagonist for the dopamine D4 receptor. It exhibits high-affinity binding to human cloned dopamine D4 receptor subtypes with Ki values of 0.5 nM (D4.2), 0.9 nM (D4.4), and 2.7 nM (D4.7) [1]. The compound is intended exclusively for research use in preclinical models of dopamine signaling and antipsychotic pharmacology.

Workflow D4-selective pharmacological isolation in dopamine signaling studies
Selection Tool compound with reported D4 selectivity over D2 and D3 subtypes
Use context Preclinical models of antipsychotic pharmacology and mesolimbic pathway research

NRA-0160: D4 Antagonist Selectivity


Dopamine D4 receptor antagonists constitute a structurally and pharmacologically heterogeneous class with divergent selectivity profiles across dopamine receptor subtypes and off-target activity. Compounds such as L-745,870, clozapine, and NRA0045 each possess distinct patterns of D4 affinity, D2/D3 cross-reactivity, and serotonin or adrenergic receptor interactions [1]. A direct electrophysiological comparison has demonstrated that NRA-0160 and L-745,870 produce fundamentally different functional outcomes on dopaminergic neural activity in vivo, confirming that receptor binding affinity alone does not predict physiological effect and precluding casual interchange among D4 antagonists without experimental validation [2].

D4 antagonist class exhibits divergent selectivity profiles; binding affinity alone may not predict functional outcome.
Direct electrophysiology shows NRA-0160 and L-745,870 produce different A9/A10 dopamine neuron responses, precluding casual interchange.
NRA-0160 lacks PCP-model activity observed with NRA0045/clozapine; neurochemical outcome may not transfer across multi-target D4 ligands.

NRA-0160: Quantitative Differentiation Evidence


D4.2 Receptor Binding Affinity

NRA-0160 demonstrates high-affinity binding to human cloned dopamine D4 receptors with a Ki of 0.48-0.5 nM for the D4.2 subtype [1]. The compound displays differential affinity across D4 polymorphic variants: Ki = 0.9 nM for D4.4 and Ki = 2.7 nM for D4.7 [1]. This data provides the baseline potency profile that defines the compound's primary pharmacological activity.

D4.2 Binding Affinity
Reported
Ki 0.5 nM (D4.2), 0.9 nM (D4.4), 2.7 nM (D4.7)
Baseline D4 affinity profile supports selectivity ratio interpretation.
Human cloned receptors; radioligand binding assay.
Dopamine D4 receptor Receptor binding Selectivity profiling

D4/D2 Selectivity Profile

NRA-0160 is over 20,000-fold more potent at the dopamine D4.2 receptor (Ki = 0.5 nM) compared with the human cloned dopamine D2L receptor (Ki > 10,000 nM) [1]. The compound exhibits negligible affinity for human cloned dopamine D3 receptor (Ki = 39 nM), rat 5-HT2A receptor (Ki = 180 nM), and rat α1 adrenoceptor (Ki = 237 nM) [1].

D4/D2 Selectivity
Reported
>20,000-fold D4.2 over D2L
Extreme selectivity window enables D4-specific pathway studies without D2 confound.
D2L Ki > 10,000 nM; D3, 5-HT2A, α1 affinities also low.
Dopamine receptor selectivity D2 receptor Off-target profiling

NRA-0160 vs. L-745,870 Electrophysiology

In a direct head-to-head electrophysiological study in chloral hydrate-anesthetized rats, NRA-0160 and L-745,870, both selective D4 antagonists, produced fundamentally different effects on dopamine neuronal activity. NRA-0160 dose-dependently reversed methamphetamine (MAP)-induced inhibition of both A9 and A10 dopamine neurons, with ED50 values of 1.3 mg/kg (A9) and 1.0 mg/kg (A10) for MAP reversal, and 1.3 mg/kg (A9) and 0.5 mg/kg (A10) for apomorphine (APO) reversal [1]. In contrast, L-745,870 failed to reverse MAP-induced inhibition on either A9 or A10 dopamine neurons at any dose tested, and only partially reversed APO-induced inhibition on A10 neurons at the highest dose [1].

Electrophysiology vs L-745,870
Head-to-head
NRA-0160 reverses MAP/APO inhibition; L-745,870 shows no reversal
Functional outcome differs; binding affinity alone does not predict in vivo neuronal response.
MAP reversal ED50: NRA-0160 1.0-1.3 mg/kg; L-745,870 ineffective at all doses.
Electrophysiology Dopamine neurons VTA Substantia nigra

Fos-Like Immunoreactivity: NRA-0160 vs NRA0045 & Clozapine

In a comparative study examining regional Fos-like immunoreactivity (FLI) in rat brain, NRA-0160 (10 and 30 mg/kg, i.p.) significantly increased FLI selectively in the medial prefrontal cortex (mPFC) but not in the nucleus accumbens (N. Acc.) or dorsolateral striatum (DLS) [1]. In contrast, NRA0045 (a D4/5-HT2A/α1 antagonist) and clozapine produced FLI increases in both the mPFC and N. Acc., while haloperidol (a D2 antagonist) produced FLI in the N. Acc., DLS, and mPFC [1].

Fos Immunoreactivity
Head-to-head
mPFC-restricted FLI; no accumbal or striatal activation
Regional FLI pattern distinguishes D4-selective from multi-target antagonists.
Compared with NRA0045, clozapine, haloperidol; male Wistar rats.
Fos immunoreactivity Medial prefrontal cortex Nucleus accumbens Regional brain activation

NRA-0160 vs NRA0045 on PCP-Induced Effects

In a study comparing NRA-0160 with NRA0045 (a D4/5-HT2A/α1 antagonist) on phencyclidine (PCP)-induced behavior in rats, NRA-0160 (0.1, 1, or 3 mg/kg, i.p.) had no effect on PCP-induced hyperlocomotion, stereotypy, or ataxia, nor did it affect extracellular glutamate levels in the medial prefrontal cortex [1]. In contrast, NRA0045 (1 or 3 mg/kg) significantly attenuated all three PCP-induced behavioral abnormalities and inhibited PCP-induced glutamate increases, an effect comparable to clozapine [1].

PCP Model Activity
Head-to-head
NRA-0160 does not attenuate PCP-induced behaviors or glutamate increase
Lack of PCP model activity differentiates pure D4 antagonism from combined 5-HT2A/D4 blockade.
NRA0045 and clozapine significantly attenuate; Sprague-Dawley rats.
Phencyclidine Glutamate Prefrontal cortex Behavioral pharmacology

A10 vs A9 Preferential Activity

NRA-0160 exhibits modest preferential potency for reversing dopamine agonist-induced inhibition of A10 (ventral tegmental area) dopamine neurons compared to A9 (substantia nigra pars compacta) dopamine neurons. The ED50 for reversing apomorphine-induced inhibition is 0.5 mg/kg for A10 neurons versus 1.3 mg/kg for A9 neurons, representing a 2.6-fold preference [1]. For methamphetamine-induced inhibition, the ED50 values are 1.0 mg/kg (A10) and 1.3 mg/kg (A9), representing a 1.3-fold preference [1].

A10 vs A9 Preference
Reported
APO: A10 ED50 0.5, A9 1.3 mg/kg; MAP: A10 1.0, A9 1.3 mg/kg
Modest A10 preference suggests mesolimbic pathway research fit.
2.6-fold (APO) and 1.3-fold (MAP) A10/A9 differences.
Mesolimbic pathway Nigrostriatal pathway A10 dopamine neurons A9 dopamine neurons

NRA-0160: Research Applications


D4 Receptor Pharmacological Isolation

NRA-0160 is suitable for experiments requiring selective blockade of D4 receptors without concomitant D2 or 5-HT2A antagonism. With >20,000-fold selectivity for D4.2 over D2L and Ki values of 180 nM and 237 nM for 5-HT2A and α1 receptors respectively [1], NRA-0160 provides a cleaner pharmacological tool than multi-target D4 ligands such as NRA0045 or clozapine, which possess substantial 5-HT2A and D2 activity [2]. This selectivity is critical for studies aiming to attribute observed effects specifically to D4 receptor modulation.

Mesolimbic Dopamine Pathway Electrophysiology

NRA-0160 is a suitable tool for in vivo electrophysiology experiments examining D4-mediated modulation of A10 ventral tegmental area dopamine neurons. The compound demonstrates measurable potency in reversing dopamine agonist-induced inhibition with ED50 values of 0.5-1.0 mg/kg in A10 neurons [1]. This activity profile contrasts with L-745,870, which fails to reverse MAP-induced inhibition in either A9 or A10 regions [1]. Researchers studying D4 receptor function in the mesolimbic system should consider NRA-0160 over L-745,870 for functional readouts.

Medial Prefrontal Cortex Fos Activation

NRA-0160 produces a unique regional Fos-like immunoreactivity pattern that is restricted to the medial prefrontal cortex, with no detectable activation in the nucleus accumbens or dorsolateral striatum at doses of 10-30 mg/kg i.p. [1]. This distinguishes NRA-0160 from both NRA0045/clozapine (which activate mPFC plus N. Acc.) and haloperidol (which activates all three regions) [1]. NRA-0160 is therefore a valuable tool for isolating prefrontal cortical responses to D4 antagonism without the confounding striatal activation associated with D2 antagonism.

PCP Glutamate & Behavior Control

NRA-0160 serves as a negative control in phencyclidine-induced behavioral and neurochemical assays. At doses up to 3 mg/kg i.p., NRA-0160 produces no attenuation of PCP-induced hyperlocomotion, stereotypy, ataxia, or prefrontal cortical glutamate increases [1]. In contrast, NRA0045 and clozapine significantly attenuate these PCP-induced effects [1]. This lack of efficacy makes NRA-0160 an appropriate control for experiments designed to distinguish D4-specific from 5-HT2A-mediated effects in PCP challenge models.

Application
Selection Property
Validation Focus
D4-selective pathway isolation studies
High D4/D2 selectivity window
D4 receptor-specific attribution without D2/5-HT2A confound
Mesolimbic A10 neuron electrophysiology
Reported A10 dopamine neuron modulation potency
D4-mediated VTA neuron response vs L-745,870 comparator
Prefrontal cortex Fos expression mapping
mPFC-restricted FLI induction
Cortical D4-mediated activation without striatal engagement
PCP challenge model control experiments
Absence of PCP-model behavioral/neurochemical activity
D4-specific vs 5-HT2A-mediated effects differentiation

Technical Documentation Hub

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